CID 6435207

Description

Based on contextual references, it may belong to a class of heterocyclic or bioactive molecules. further supports its relevance in analytical workflows, where "source-induced CID" (collision-induced dissociation) is used to fragment compounds for structural elucidation, as seen in ginsenoside analysis . This implies CID 6435207 could serve as a reference standard or intermediate in mass spectrometry-based studies.

Properties

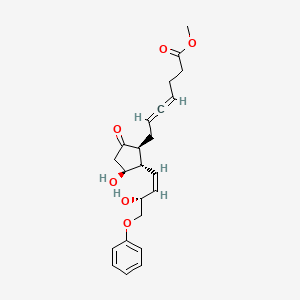

Molecular Formula |

C23H28O6 |

|---|---|

Molecular Weight |

400.5 g/mol |

InChI |

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13-/t2?,17-,19+,20+,22+/m1/s1 |

InChI Key |

PTOJVMZPWPAXER-IYVQAKMESA-N |

SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

Isomeric SMILES |

COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C\[C@H](COC2=CC=CC=C2)O |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

Synonyms |

Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enprostil involves several steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the cyclopentane ring, the introduction of the hydroxyl groups, and the formation of the hepta-4,5-dienoate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of Enprostil follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs. The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Enprostil undergoes various types of chemical reactions, including:

Oxidation: Enprostil can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert Enprostil to its corresponding alcohols or alkanes.

Substitution: Enprostil can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Enprostil can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Enprostil is used as a reference compound in the study of prostaglandin analogs and their chemical properties.

Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Enprostil has been investigated for its potential use in treating gastrointestinal disorders such as ulcers and gastroesophageal reflux disease.

Industry: Enprostil is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Enprostil involves its interaction with specific molecular targets in the body. Enprostil acts as an agonist of prostaglandin receptors, leading to the activation of signaling pathways that regulate various physiological processes. The primary targets include the prostaglandin E2 receptors, which play a role in modulating inflammation, gastric acid secretion, and mucosal protection.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural motifs, functional groups, or bioactivity, inferred from the evidence:

Structural and Functional Analogues

Key Comparisons

- Structural Similarities: this compound vs. CID 10491405: Both likely contain aromatic heterocycles (e.g., oxadiazole), which enhance metabolic stability and binding affinity in drug design . this compound vs. CID 185389: Oscillatoxin derivatives (e.g., CID 185389) are macrocyclic ethers with complex stereochemistry, whereas this compound’s smaller structure (inferred from GC-MS data ) suggests simpler synthetic accessibility.

- Functional Differences: Solubility: CID 10491415 exhibits moderate aqueous solubility (0.199 mg/mL), whereas boronic acid derivatives like CID 53216313 show lower solubility (0.24 mg/mL) due to higher halogen content .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Properties

| Property | This compound | CID 10491405 | CID 185389 | CID 6167 |

|---|---|---|---|---|

| LogP (Predicted) | — | 2.15 (XLOGP3) | 4.8 | 1.2 |

| TPSA (Ų) | — | 40.46 | 98.2 | 85.7 |

| BBB Permeability | — | High | Low | Moderate |

| CYP Inhibition | — | CYP1A2 | None | CYP3A4 |

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 6435207 that addresses gaps in existing literature?

- Methodological Guidance :

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope and alignment with research goals .

- Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question, ensuring specificity and measurability .

- Test the question’s clarity and feasibility through pilot literature reviews or preliminary experiments before finalizing .

Q. What are the best practices for designing reproducible experiments involving this compound?

- Methodological Guidance :

- Document experimental protocols in detail, including chemical sources (e.g., purity, supplier), instrumentation parameters, and environmental conditions .

- For novel methods, provide step-by-step workflows in supplementary materials to enable replication .

- Validate reproducibility by repeating key experiments under identical conditions and reporting variability metrics (e.g., standard deviations) .

Q. How to conduct a systematic literature review on this compound to identify conflicting data?

- Methodological Guidance :

- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter primary sources .

- Create a matrix to catalog findings, highlighting discrepancies in experimental conditions (e.g., pH, temperature) or analytical techniques (e.g., HPLC vs. LC-MS) .

- Prioritize peer-reviewed studies over preprints or unreviewed datasets to ensure data reliability .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound's biochemical properties?

- Methodological Guidance :

- Perform sensitivity analyses to assess how variables (e.g., solvent choice, assay type) influence outcomes .

- Use Bayesian statistics to quantify uncertainty and model conflicting results probabilistically .

- Collaborate with interdisciplinary teams to validate hypotheses through orthogonal methods (e.g., crystallography paired with molecular dynamics simulations) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

- Methodological Guidance :

- Apply nonlinear regression models (e.g., Hill equation, logistic curves) to fit dose-response data, reporting IC₅₀/EC₅₀ values with confidence intervals .

- Use bootstrap resampling to assess robustness in small-sample studies .

- Compare results across multiple cell lines or in vivo models to evaluate tissue-specific effects .

Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?

- Methodological Guidance :

- Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify convergent biological pathways .

- Apply machine learning algorithms (e.g., random forests, neural networks) to prioritize key biomarkers or interaction networks .

- Validate predictions with targeted experiments (e.g., CRISPR knockouts, enzyme activity assays) .

Q. What strategies ensure ethical compliance in longitudinal studies involving this compound?

- Methodological Guidance :

- Obtain ethics board approval for animal/human studies, emphasizing informed consent and humane endpoints .

- Implement data anonymization protocols for clinical samples and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Disclose potential conflicts of interest (e.g., funding sources, patent filings) in publications .

Q. How to optimize high-throughput screening methodologies for this compound derivatives?

- Methodological Guidance :

- Use design of experiments (DoE) to systematically vary parameters (e.g., concentration gradients, incubation times) and identify optimal conditions .

- Implement quality control checkpoints (e.g., Z’-factor calculations) to validate assay robustness .

- Employ cheminformatics tools (e.g., molecular docking, QSAR models) to prioritize derivatives for synthesis .

Tables for Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.